molecular formula C20H17ClN2O3 B2680278 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide CAS No. 1043267-26-0

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2680278
CAS No.: 1043267-26-0
M. Wt: 368.82
InChI Key: AAPOSCISRJHVCI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide (CAS 1043267-26-0) is a chemical compound of significant interest in specialized research applications . As a pyridine carboxamide derivative, this substance is part of a class of compounds that have demonstrated considerable potential in pharmacological and agrochemical research, though its specific biological profile is an area of active investigation . Structurally related pyridinecarboxamide compounds have been identified as potent, broad-spectrum, state-dependent sodium channel blockers, showing high promise in preclinical models for treating neuropathic, inflammatory, and postsurgical pain states . These analogs exhibit high potency and a superior therapeutic index compared to existing medications, suggesting significant research value for exploring novel therapeutic pathways . Additionally, certain pyridinecarboxamides are protected under patent claims for use in plant-protecting compositions, indicating potential utility in agrochemical research . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-25-15-7-9-16(10-8-15)26-18-6-4-3-5-17(18)23-20(24)14-11-12-22-19(21)13-14/h3-13H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOSCISRJHVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity, mechanism of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide can be represented as follows:

  • SMILES : CCOC1=CC=C(C=C1)C2=CC(=C(NC(=O)C=C2)Cl)C=N2
  • Molecular Weight : Approximately 340.8 g/mol

This compound exhibits lipophilic characteristics, which may influence its absorption and distribution in biological systems.

Antiviral Activity

Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against HIV. The compound demonstrated significant antiviral efficacy against wild-type (WT) HIV strains and various resistant mutants.

Strain EC50 (µM) CC50 (µM) Selectivity Index (SI)
WT HIV0.0055>221>40,000
K103N Mutant0.15>221>1,473
Y181C Mutant0.0249>221>8,873

The selectivity index (SI), calculated as CC50/EC50, indicates a high therapeutic window, suggesting that the compound is relatively non-toxic at effective antiviral concentrations .

Molecular docking studies have elucidated the interaction of 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide with key amino acid residues in the reverse transcriptase enzyme. The biphenyl structure allows for π–π stacking and hydrophobic interactions with residues such as Tyr181 and Tyr188, while hydrogen bonding occurs with Ile180 and Glu138 .

In Vivo Studies

In vivo toxicity studies conducted on rat models indicated that single doses up to 183 mg/kg did not result in mortality; however, a significant decrease in body weight was observed post-administration. This suggests that while the compound has a favorable safety profile at certain doses, further investigation into dosage optimization is warranted .

Structural Optimization

Further optimization of the compound by modifying the chlorine substituent led to enhanced antiviral activity against both WT and mutant strains. For instance, removal of the chlorine atom resulted in a derivative with an EC50 of 3.4 nM against the K103N mutant strain, significantly improving its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridine-4-carboxamides allow for comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R Groups) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Cl, N-[2-(4-Ethoxyphenoxy)phenyl] ~326–340 (estimated) Likely moderate lipophilicity (LogP ~4)
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) 4-NO₂ on phenyl ring 345.3 High COX-1 inhibition (89.28%), anti-inflammatory
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) 4-Cl on phenyl ring 334.8 Moderate COX-1 inhibition (83.33%)
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide 2-Cl, N-(4-MeO-phenyl) 292.7 Synthetic intermediate; no bioactivity reported
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide Acetamide core, 4-ethoxyphenoxy 305.75 LogP = 3.7; used in agrochemical studies

Key Findings :

Substituent Effects on Bioactivity: Electron-withdrawing groups (NO₂, Cl): Enhance anti-inflammatory activity by improving binding to COX/LOX enzymes. For example, the nitro-substituted derivative (5f) showed 89.28% COX-1 inhibition, outperforming the chloro analog (5d, 83.33%) . Ethoxy vs.

Core Structure Differences: Pyridine-4-carboxamide vs.

Synthetic Accessibility: Pyridine-4-carboxamides with para-substituted phenyl groups (e.g., methoxy, ethoxy) are typically synthesized via Sonogashira coupling or nucleophilic substitution, with yields ranging from 67–81% .

Contradictions in Substituent Efficacy :

  • While nitro groups generally enhance anti-inflammatory activity, meta-nitro substitution reduces efficacy compared to para-nitro (e.g., 5f vs. ortho/meta analogs) . This highlights the critical role of substituent positioning.

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